2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Catalog No.
S714558
CAS No.
53784-33-1
M.F
C11H15N3O7
M. Wt
301.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

CAS Number

53784-33-1

Product Name

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1

InChI Key

LMAJKBXVWKPVDF-LMLFDSFASA-N

SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Glycosyltransferase Inhibition:

2,3,4-Trac-β-D-Xyl-N3 acts as a glycosyltransferase inhibitor, meaning it can hinder the enzymes responsible for attaching sugars (glycosides) to other molecules. This property makes it a valuable tool for studying and manipulating glycosylation pathways, which are crucial for various biological processes, including cell-cell communication, immune function, and protein folding. Studies have shown that 2,3,4-Trac-β-D-Xyl-N3 can inhibit specific glycosyltransferases involved in bacterial cell wall synthesis, potentially offering insights into the development of novel antibiotics [].

Glycan Synthesis and Modification:

2,3,4-Trac-β-D-Xyl-N3 can serve as a building block for the synthesis of complex carbohydrates (glycans). The azide group (N3) on the molecule allows for further chemical modifications through click chemistry, enabling the creation of diverse and functionalized glycan structures. These modified glycans can be used in various research applications, such as studying carbohydrate-protein interactions, developing vaccines, and creating drug delivery systems.

Chemical Biology and Drug Discovery:

Due to its unique chemical properties and potential biological activities, 2,3,4-Trac-β-D-Xyl-N3 is being explored in the field of chemical biology and drug discovery. Researchers are investigating its potential as a probe molecule to study cellular processes involving glycosylation and as a lead compound for developing novel therapeutic agents [].

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₇ and a molecular weight of approximately 301.25 g/mol. This compound is characterized by the presence of an azide functional group (-N₃) attached to a xylopyranose sugar derivative, which is further acetylated at the hydroxyl groups at positions 2, 3, and 4. The structural formula indicates that it is a modified sugar, making it relevant in various biochemical applications, particularly in glycoscience and click chemistry .

  • Click Chemistry: The azide group allows for reactions with alkynes through the Huisgen cycloaddition, forming 1,2,3-triazoles. This reaction is widely used in bioconjugation and drug development .
  • Deacetylation: Under basic or enzymatic conditions, the acetyl groups can be removed to yield beta-D-xylopyranosyl azide, which has different reactivity and biological properties .
  • Synthesis of Glycosides: The compound can be used to synthesize glycosidic bonds with alcohols or amines, facilitating the creation of glycosides that are crucial in carbohydrate chemistry .

The biological activity of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is primarily linked to its potential use as a glycosyl donor in synthetic biology. The azide functionality allows for targeted modifications of biomolecules, which can enhance their pharmacological properties or alter their interactions with biological targets. Additionally, derivatives of xylopyranosides have been studied for their roles in cell signaling and as potential therapeutic agents .

Several methods have been developed for synthesizing 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide:

  • Acetylation of Xylose: Starting from D-xylose, the hydroxyl groups at positions 2, 3, and 4 are selectively acetylated using acetic anhydride in the presence of a catalyst like pyridine. This yields tri-O-acetyl-D-xylose.
  • Azidation: The final step involves converting the primary hydroxyl group at position 1 into an azide using sodium azide (NaN₃) under appropriate conditions (e.g., using a suitable coupling agent) to yield the desired azide derivative .

The applications of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide include:

  • Bioconjugation: Its ability to react through click chemistry makes it valuable for attaching biomolecules to surfaces or other molecules in drug delivery systems.
  • Glycobiology Research: It serves as a tool for studying glycan interactions and functions within biological systems.
  • Synthetic Chemistry: Used as a building block for creating more complex carbohydrate structures or modifying existing ones for various applications in pharmaceuticals and materials science .

Interaction studies involving 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide often focus on its reactivity with other biomolecules. For instance:

  • Reactivity with Proteins: The azide group can be used to label proteins selectively through click reactions, facilitating studies on protein interactions and functions.
  • Glycan Binding Studies: Derivatives are employed to investigate binding affinities with lectins or other carbohydrate-binding proteins to understand their biological roles better .

Several compounds share structural similarities with 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Beta-D-XyloseSugar backboneNo azide group; naturally occurring sugar
AcetobromoglucoseSugar derivativeContains bromine instead of an azide group
Alpha-D-Mannopyranosyl AzideSugar derivativeDifferent sugar structure; used for different applications
Galactose AzideSugar derivativeSimilar functional group but different sugar base

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide stands out due to its specific acetylation pattern combined with the azide functionality that enables unique reactivity profiles not found in other similar compounds .

XLogP3

0.8

Wikipedia

ST50306943

Dates

Modify: 2023-08-15

Explore Compound Types